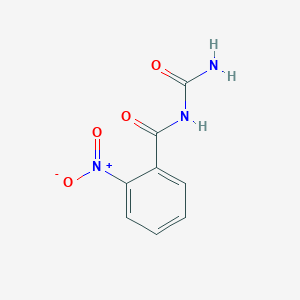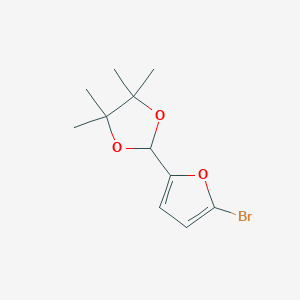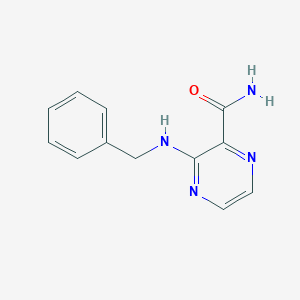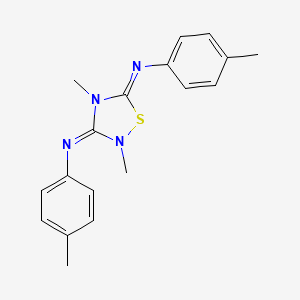
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and two dimethyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent and efficient production.
化学反应分析
Types of Reactions: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.
科学研究应用
Chemistry: In chemistry, N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
相似化合物的比较
- N(sup 3),N(sup 5)-Bis(4-chlorophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-methoxyphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-nitrophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
Uniqueness: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is unique due to the presence of two 4-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall behavior in various applications. Compared to similar compounds with different substituents, this compound may exhibit distinct biological activities, making it a valuable subject for further research and development.
属性
CAS 编号 |
64958-77-6 |
|---|---|
分子式 |
C18H20N4S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2,4-dimethyl-3-N,5-N-bis(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-13-5-9-15(10-6-13)19-17-21(3)18(23-22(17)4)20-16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI 键 |
IYFOFTPTPBBPHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=NC3=CC=C(C=C3)C)SN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


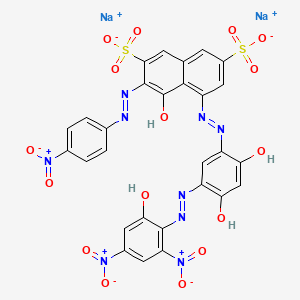
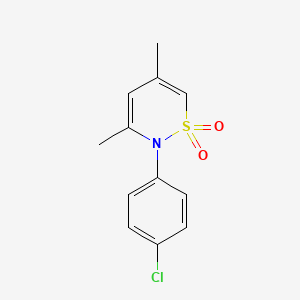
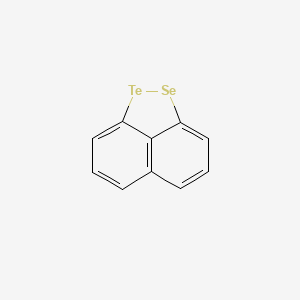
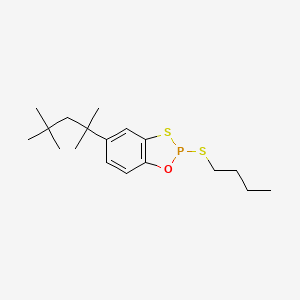
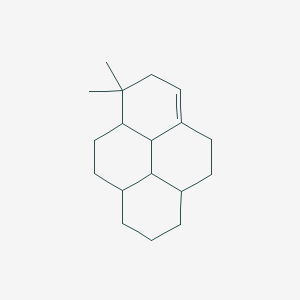
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
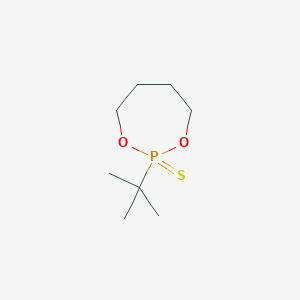
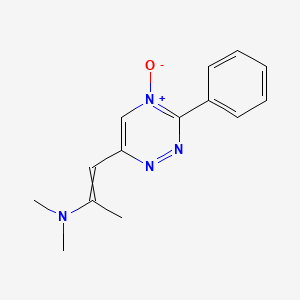

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
